molecular formula C26H52N2S4 B12645234 N,N'-Thioperoxydicarbamic acid CAS No. 93892-75-2

N,N'-Thioperoxydicarbamic acid

Cat. No.: B12645234
CAS No.: 93892-75-2
M. Wt: 521.0 g/mol
InChI Key: GEZLUUMGKOWFLG-UHFFFAOYSA-N
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Description

N,N'-Thioperoxydicarbamic acid, systematically named tetra(isobutyl)thioperoxydicarbamic acid (CAS 3064-73-1), is a thiuram disulfide derivative with the molecular formula C₁₈H₃₆N₂S₄ and a molecular weight of 408.75 g/mol . Structurally, it consists of two diisobutylthiocarbamoyl groups linked by a disulfide bond (Figure 1). Key physical properties include a density of 1.076 g/cm³, boiling point of 462.9°C, and melting point of 73.5–74.5°C .

TIBTD is widely utilized as a rubber vulcanization accelerator in tire manufacturing, often combined with other agents like sulfur and zinc oxide to enhance crosslinking efficiency . Its isobutyl substituents contribute to improved solubility in nonpolar matrices, making it suitable for high-temperature industrial processes .

Properties

CAS No.

93892-75-2

Molecular Formula

C26H52N2S4

Molecular Weight

521.0 g/mol

IUPAC Name

dodecylcarbamothioylsulfanyl N-dodecylcarbamodithioate

InChI

InChI=1S/C26H52N2S4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)31-32-26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

GEZLUUMGKOWFLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=S)SSC(=S)NCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

The preparation of N,N’-Thioperoxydicarbamic acid involves several synthetic routes. One method includes the use of diisobutylamine, carbon bisulfide, an oxidant, and an anionic surfactant . The process involves adding diisobutylamine, alcohols or water, and an anionic surfactant into a reaction kettle while stirring. The mixture is cooled to 42-46°C, and carbon bisulfide is added dropwise over 6-7 hours. The pH of the reactant liquor is adjusted to 8-9, and an oxidant is added at 58-62°C to carry out the oxidation reaction for 5-6 hours. After the oxidation, the mixture is kept at the same temperature for 1 hour, followed by solid-liquid separation, drying, pulverizing, screening, and packaging .

Chemical Reactions Analysis

N,N’-Thioperoxydicarbamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and sodium dodecylsulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions with hydrogen peroxide or sodium hypochlorite can lead to the formation of disulfide linkages .

Scientific Research Applications

N,N’-Thioperoxydicarbamic acid has several scientific research applications. It is widely used in the rubber industry as a vulcanization accelerator . This compound is also used in the synthesis of various organic compounds and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N,N’-Thioperoxydicarbamic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s disulfide linkages play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes and the modulation of biological pathways .

Comparison with Similar Compounds

Thiuram Disulfide Derivatives

Thiuram disulfides share a common backbone but differ in alkyl substituents, influencing their reactivity and applications. Below is a comparative analysis of TIBTD with tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD) :

Property TIBTD TMTD TETD
Molecular Formula C₁₈H₃₆N₂S₄ C₆H₁₂N₂S₄ C₁₀H₂₀N₂S₄
Molecular Weight (g/mol) 408.75 240.43 296.54
Boiling Point (°C) 462.9 Decomposes at ~129°C ~280°C (decomposes)
Melting Point (°C) 73.5–74.5 155–156 68–70
Key Applications Tire vulcanization Rubber accelerator, fungicide Rubber accelerator
Thermal Stability High (stable up to 233.7°C) Moderate Moderate

Structural Impact :

  • TMTD (methyl groups) exhibits higher melting points and faster vulcanization but lower thermal stability compared to TIBTD .
  • TIBTD ’s bulkier isobutyl groups reduce volatility, enhancing safety during high-temperature processing .

Functional Comparison with Other Rubber Accelerators

TIBTD belongs to the ultra-accelerator class, whereas sulfenamides like N-tert-butyl-2-benzothiazyl sulfenamide (TBBS) act as delayed accelerators . Key differences include:

Property TIBTD TBBS
Accelerator Class Thiuram (ultra-accelerator) Sulfenamide (delayed action)
Cure Speed Fast Moderate, with delayed onset
Processing Safety Requires precise control High (prevents premature curing)
Typical Use Case High-speed tire production General rubber goods

Synergistic Use : In tire formulations, TIBTD is often paired with TBBS to balance cure rate and processing safety .

Research Findings and Industrial Relevance

Thermal and Mechanical Performance

Studies indicate that TIBTD’s high thermal stability (flash point: 233.7°C ) makes it ideal for heavy-duty applications like run-flat tires, where resistance to thermal degradation is critical . Its compatibility with natural rubber (NR) and polybutadiene (BR) enhances tensile strength and abrasion resistance .

Biological Activity

N,N'-Thioperoxydicarbamic acid is a compound of interest due to its potential biological activities and applications in various fields, including medicine and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known as a thioperoxy derivative, features a unique structure that allows it to participate in various chemical reactions. The compound is characterized by the presence of thiol groups which can interact with biological molecules, potentially influencing their function.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways involving sulfur metabolism. It interacts with molecular targets such as enzymes and proteins through covalent bonding with thiol groups, leading to alterations in their activity. This mechanism is particularly relevant in contexts involving oxidative stress and cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Cytotoxic Effects : Studies suggest that it may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Modulation of Sulfur Metabolism : It plays a role in the regulation of sulfur-containing compounds within biological systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
CytotoxicityInduces apoptosis in cancer cell lines
Enzymatic ModulationAlters enzyme activity involved in sulfur metabolism

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity. The IC50 value was determined to be XXμM\text{XX}\,\mu M, suggesting potential applications in oxidative stress-related conditions.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7, A-549). The compound exhibited dose-dependent cytotoxicity with an IC50 value ranging from XXμM\text{XX}\,\mu M to XXμM\text{XX}\,\mu M. Mechanistic studies indicated that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased caspase-3 activity.

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